4-iso-Butoxy-3,5-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Butoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO₂. It is a derivative of benzoyl chloride, featuring an iso-butoxy group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-dimethylbenzoyl chloride typically involves the reaction of 3,5-dimethylbenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 4-iso-Butoxy-3,5-dimethylbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Dehydrating Agents: Thionyl chloride, oxalyl chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
4-iso-Butoxy-3,5-dimethylbenzoic acid: Formed by hydrolysis
Scientific Research Applications
4-iso-Butoxy-3,5-dimethylbenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological studies to modify and study the behavior of different molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the iso-butoxy group, making it less versatile in certain reactions.
4-Butoxy-3,5-dimethylbenzoyl chloride: Similar structure but with a butoxy group instead of an iso-butoxy group, leading to different reactivity and properties.
4-iso-Butoxybenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
4-iso-Butoxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both the iso-butoxy group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical and research applications.
Properties
CAS No. |
1443306-52-2 |
---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
3,5-dimethyl-4-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)7-16-12-9(3)5-11(13(14)15)6-10(12)4/h5-6,8H,7H2,1-4H3 |
InChI Key |
ZQHXKIHBXUFIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.